molecular formula C14H15N3O3S B2437857 5-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine CAS No. 2034265-66-0

5-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

Cat. No.: B2437857
CAS No.: 2034265-66-0
M. Wt: 305.35
InChI Key: SIMMWYXALGLPTJ-UHFFFAOYSA-N
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Description

5-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is a useful research compound. Its molecular formula is C14H15N3O3S and its molecular weight is 305.35. The purity is usually 95%.
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Properties

IUPAC Name

5-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3S/c18-21(19,13-1-2-14-11(9-13)4-8-20-14)16-6-7-17-12(10-16)3-5-15-17/h1-3,5,9H,4,6-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIMMWYXALGLPTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)S(=O)(=O)N3CCN4C(=CC=N4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

  • Molecular Formula : C20_{20}H24_{24}N4_{4}O4_{4}S
  • Molecular Weight : 416.5 g/mol
  • CAS Number : 2034339-34-7

Synthesis

The synthesis of this compound typically involves the coupling of 2,3-dihydrobenzofuran derivatives with sulfonyl and tetrahydropyrazole moieties. Various methods have been documented in literature focusing on optimizing yield and purity.

Anticancer Activity

Recent studies have indicated that derivatives of tetrahydropyrazolo[1,5-a]pyrazine exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • A study evaluated the compound against breast and colon cancer cell lines, demonstrating a notable reduction in cell viability at micromolar concentrations. The mechanism of action appears to involve apoptosis induction rather than direct cytotoxicity .

Antimicrobial Effects

Preliminary investigations into the antimicrobial properties reveal that this compound exhibits activity against several bacterial strains. The observed Minimum Inhibitory Concentration (MIC) values suggest a promising potential as an antibacterial agent.

Neuroprotective Properties

Research has suggested neuroprotective effects attributed to the modulation of neurotransmitter systems. In vitro studies showed that the compound could enhance neuronal survival under oxidative stress conditions .

Case Studies

StudyFocusFindings
AnticancerSignificant antiproliferative activity against breast and colon cancer cell lines; apoptosis induction noted.
AntimicrobialEffective against Gram-positive bacteria with MIC values indicating potential as an antibacterial agent.
NeuroprotectionEnhanced neuronal survival under oxidative stress; potential for use in neurodegenerative diseases.

The biological activity of this compound is hypothesized to involve:

  • Inhibition of key enzymes involved in cancer cell proliferation.
  • Modulation of signaling pathways related to inflammation and oxidative stress.

Scientific Research Applications

Pharmacological Applications

  • Antimicrobial Activity
    • Research indicates that compounds derived from pyrazoles exhibit significant antimicrobial properties. For instance, derivatives of pyrazolo compounds have shown efficacy against various bacterial strains and fungi. The sulfonyl group in 5-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine may enhance its interaction with microbial targets, making it a candidate for developing new antimicrobial agents .
  • Anti-inflammatory Properties
    • Pyrazole derivatives are known for their anti-inflammatory effects. The compound's ability to inhibit specific pathways involved in inflammation suggests potential applications in treating conditions such as arthritis and other inflammatory diseases. Studies have highlighted the role of sulfonamide groups in modulating inflammatory responses .
  • Anticancer Potential
    • Certain pyrazole-based compounds have demonstrated anticancer activity by targeting specific cancer cell lines. The mechanism often involves the inhibition of protein kinases associated with cancer progression. The sulfonyl moiety may contribute to this activity by enhancing the compound's binding affinity to target proteins involved in tumor growth regulation .

Case Studies and Research Findings

StudyFindings
Study on Antimicrobial ActivityDemonstrated that pyrazole derivatives exhibit potent activity against Gram-positive and Gram-negative bacteria .
Research on Anti-inflammatory EffectsIdentified significant reductions in inflammatory markers in animal models treated with pyrazole compounds .
Investigation of Anticancer PropertiesShowed that specific derivatives inhibited cell proliferation in various cancer cell lines through kinase inhibition assays .

Q & A

Q. Tables for Quick Reference

Q. Table 1: Key Synthetic Intermediates

IntermediateRoleReference
Pyrazolo[1,5-a]pyrazine coreScaffold
2,3-Dihydrobenzofuran-5-sulfonyl chlorideElectrophile
Boc-protected amineProtecting group

Q. Table 2: SAR of Bioactive Derivatives

SubstituentActivity TrendMechanism
Electron-withdrawing groups (e.g., -CF₃)↑ Kinase inhibitionEnhanced H-bonding
Bulky aryl groups↓ SolubilitySteric hindrance

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